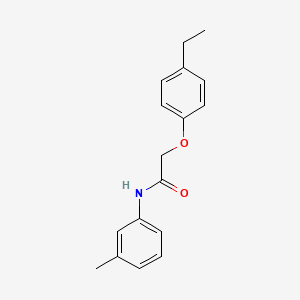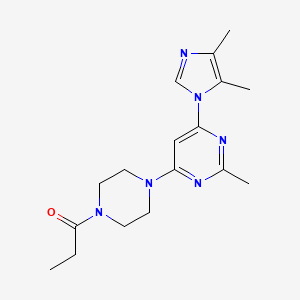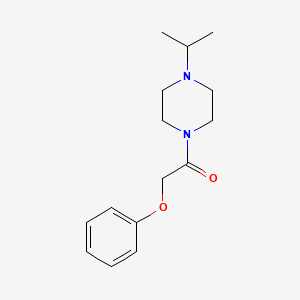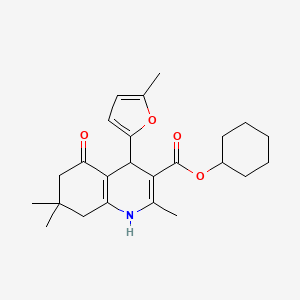![molecular formula C16H14Cl2O2 B5515281 1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5515281.png)
1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves multi-step organic reactions. For example, the synthesis of 1-[3-(Trifluoromethyl)phenyl]-2-propanone was achieved from 1-bromo-3-(trifluoromethyl)benzene through a Grignard reaction followed by oxidation, yielding an overall 82.5% efficiency under specific conditions (Qiao Lin-lin, 2009). Such methodologies can be adapted for the synthesis of "1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-1-propanone".
Molecular Structure Analysis
The molecular structure of compounds with similar backbones has been elucidated using techniques like X-ray diffraction and spectroscopic methods. For instance, the crystal structure of an organic compound with a similar phenylhydrazono-2-propanone structure was determined, showcasing the importance of inter- and intramolecular hydrogen bonding (R. Abdel-Jalil et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often result in various metabolites or reaction products, each with unique characteristics. For example, the in vitro metabolism of 1-phenyl-2-propanone oxime in rat liver homogenates produced several metabolites, identified through combined gas chromatography and mass spectrometry (R. T. Coutts et al., 1976).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, can be significantly influenced by their stereochemistry and molecular alignments. Studies have shown how these properties can be tuned through simple mechanical perturbations or modifications in molecular structure (X. Kong & B. Tang, 1998).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the compound's behavior in various environments. Detailed studies, such as NBO, conformational, NLO, HOMO-LUMO, and NMR analyses, provide insights into the electronic structure, charge distribution, and potential chemical reactivity of such compounds (S. Xavier et al., 2015).
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
One notable application of related compounds is in asymmetric synthesis. For instance, 3-Chloro-1-phenyl-1-propanol, which shares structural similarities, has been utilized as a chiral intermediate in the synthesis of antidepressant drugs. Yeast reductase has shown high activity and enantioselectivity in converting 3-chloro-1-phenyl-1-propanone to its (S)-alcohol counterpart, highlighting the role of such compounds in producing chiral intermediates for pharmaceutical applications (Y. Choi et al., 2010).
Metabolic Studies
Another aspect of scientific research involves understanding the metabolism of related compounds. For example, 1-Phenyl-2-propanone oxime, a metabolite of amphetamine, undergoes further metabolism in rat liver homogenates, leading to the formation of various products. Such studies offer insights into drug metabolism and the potential environmental fate of these compounds (R. T. Coutts et al., 1976).
Renewable Building Blocks
Research has explored renewable building blocks like phloretic acid, derived from related phenolic compounds, for material science applications. This approach provides a sustainable alternative to traditional phenolation methods, demonstrating the compound's versatility in creating eco-friendly materials (Acerina Trejo-Machin et al., 2017).
Enantioselective Hydrogenation
The compound's derivatives have been used in enantioselective hydrogenation processes. Studies on 1-phenyl-1,2-propanedione over Pt/Al2O3 catalysts modified with cinchonidine have achieved relatively high enantiomeric excesses. This application is crucial in producing chiral alcohols, pivotal in pharmaceutical syntheses (E. Toukoniitty et al., 2000).
Liquid Crystalline Properties
The synthesis and study of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens with cyano or methoxy tails, derived from structural analogs, have unveiled novel mesomorphic properties. These findings are significant in the development of advanced materials for optical storage and display technologies (X. Kong et al., 1998).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O2/c1-2-16(19)12-4-6-13(7-5-12)20-10-11-3-8-14(17)15(18)9-11/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCGOLTZJVREFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(dimethylamino)phenyl]-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5515203.png)
![7-ethyl-2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5515208.png)
![6-{[(3S)-3-(dimethylamino)azepan-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5515222.png)

![ethyl {2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5515234.png)
![8-methoxy-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-3-chromanecarboxamide](/img/structure/B5515243.png)

![4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5515247.png)
![propyl (4aR*,7aS*)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B5515249.png)

![4-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5515274.png)

![(3aS*,7aR*)-5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5515287.png)
